4-chloro-3-fluoro-N-methylaniline

Drug Metabolism CYP450 Oxidative Dehalogenation

4-Chloro-3-fluoro-N-methylaniline (C₇H₇ClFN, MW 159.59 g/mol) is a halogenated N-alkylaniline derivative characterized by a chlorine atom at the para position, a fluorine atom at the meta position, and a methylamino group on the benzene ring. It belongs to the class of secondary aromatic amines used as building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C7H7ClFN
Molecular Weight 159.59 g/mol
Cat. No. B8766598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-fluoro-N-methylaniline
Molecular FormulaC7H7ClFN
Molecular Weight159.59 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1)Cl)F
InChIInChI=1S/C7H7ClFN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
InChIKeyMNPLABDQRUAQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluoro-N-methylaniline (CAS 946119-57-9) Procurement and Differentiation Guide


4-Chloro-3-fluoro-N-methylaniline (C₇H₇ClFN, MW 159.59 g/mol) is a halogenated N-alkylaniline derivative characterized by a chlorine atom at the para position, a fluorine atom at the meta position, and a methylamino group on the benzene ring . It belongs to the class of secondary aromatic amines used as building blocks in medicinal chemistry and organic synthesis . Its combination of electron-withdrawing halogen substituents and an N-methyl group creates a distinct electronic and steric profile that cannot be replicated by any single mono-substituted or non-methylated analog, making it a candidate of choice for specific synthetic routes and structure-activity relationship (SAR) explorations.

1
Metabolic stability
4-Chloro substituent provides reported resistance to CYP450 oxidative dehalogenation
2
Reactivity
N-Methyl secondary amine supports distinct derivatization routes vs. primary anilines
3
Substitution pattern
4-Cl / 3-F / N-CH₃ combination not replicated by any single mono-substituted analog

Why Generic Halogenated Aniline Substitution Fails for 4-Chloro-3-fluoro-N-methylaniline Applications


Simple substitution with unsubstituted aniline, mono-halogenated anilines (e.g., 4-chloroaniline or 3-fluoroaniline), or non-halogenated N-methylaniline cannot replicate the integrated electronic and metabolic profile of 4-chloro-3-fluoro-N-methylaniline. The presence of a 4-chloro substituent provides metabolic resistance to CYP450-mediated oxidative dehalogenation compared to a 4-fluoro substituent, which is eliminated more rapidly . Simultaneously, the 3-fluoro group and N-methyl substitution modulate the amine basicity (pKa of conjugate acid) and lipophilicity (logP/logD) in a manner distinct from either modification alone, directly impacting reactivity in cross-coupling reactions and biological target engagement . The quantitative evidence below details where these differences become decision-critical.

Metabolic 4-Fluoro or des-halo analogs may shift dehalogenation rate. Reported class trend shows faster CYP450 elimination for 4-F vs 4-Cl
Basicity Non-methylated aniline pKa ~2.9 differs markedly. Ionization state and extraction behavior may not transfer
Identity 3-Chloro-4-fluoro isomer may co-occur. Spectroscopic fingerprint distinct; identity verification required for impurity profiling

Quantitative Differentiation Evidence for 4-Chloro-3-fluoro-N-methylaniline vs. Closest Analogs


CYP450 Oxidative Dehalogenation Rate: 4-Chloro vs. 4-Fluoro Substituent Metabolic Stability

In 4-halogenated anilines, the 4-chloro substituent demonstrates superior resistance to CYP450-catalyzed oxidative dehalogenation relative to the 4-fluoro substituent. The fluorine at C4 was identified as the halogen most easily eliminated from the aromatic ring, with the rate decreasing in the order F > Cl > Br > I . This is attributed to the high electronegativity of fluorine, which facilitates its elimination as a halide anion . Therefore, 4-chloro-3-fluoro-N-methylaniline, bearing a chlorine at the 4-position, is expected to exhibit greater metabolic stability at this position compared to a hypothetical 3,4-difluoro-N-methylaniline or 4-fluoro-N-methylaniline analog.

CYP450 Dehalogenation Rate
Class-level
Reported order of elimination rate: 4-F > 4-Cl > 4-Br > 4-I. 4-Chloro shows slower oxidative dehalogenation vs. 4-fluoro in rat liver microsomal CYP450 system.
Reported CYP450 dehalogenation class trend
Compound-specific Vmax not reported; class-level inference from 4-halogenated aniline series
Drug Metabolism CYP450 Oxidative Dehalogenation Metabolic Stability

Predicted Basicity Modulation: pKa of Conjugate Acid for 4-Chloro-3-fluoro-N-methylaniline vs. Analogs

The basicity of the aniline nitrogen is a critical parameter for reactivity, salt formation, and biological interactions. For the non-methylated analog 4-chloro-3-fluoroaniline, the predicted pKa of the conjugate acid is 2.94 ± 0.10 . In contrast, N-methylation markedly increases basicity: the pKa of N-methylaniline is reported as 4.07–4.70 , while 3-fluoro-N-methylaniline is predicted at 4.11 ± 0.25 and 4-chloro-N-methylaniline is measured at 3.9 . The target compound 4-chloro-3-fluoro-N-methylaniline, combining electron-withdrawing 4-Cl and 3-F with an electron-donating N-CH₃ group, is predicted to exhibit a pKa intermediate between these values, substantially higher than its non-methylated parent 4-chloro-3-fluoroaniline. This means it will be >90% neutral at physiological pH, whereas the non-methylated parent (pKa ~2.9) would be >99.99% neutral, a difference with implications for amine reactivity and salt formation.

Predicted pKa Modulation
Cross-study comparable
Parent pKa ~2.94. N-Methylation raises predicted pKa by ~0.5–1.0 units. 4-Cl/3-F each lower pKa by ~0.5–0.7 vs. unsubstituted N-methylaniline.
Supports amine basicity context for reactivity screening
Exact experimental pKa for target compound not reported; additive model used
Physicochemical Properties Basicity pKa N-Methylation

Spectroscopic Fingerprint and Electronic Transition Energy: Additivity Rule for 4-Chloro-3-fluoro Substitution

Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy of 4-chloro-3-fluoroaniline (4C3FA) established the S₁ ← S₀ excitation energy (E₁) at 33,242 ± 2 cm⁻¹ and adiabatic ionization energy (IE) at 63,868 ± 5 cm⁻¹ . Comparison with aniline, 4-chloroaniline, and 3-fluoroaniline revealed that the energy shifts from the 4-Cl and 3-F substituents are additive, implying weak intramolecular interaction between the substituents . For the N-methylated analog 4-chloro-3-fluoro-N-methylaniline, the vibronic spectrum is expected to be distinct from both its parent compound and its positional isomers (e.g., 3-chloro-4-fluoro-N-methylaniline, CAS 77898-24-9), providing a unique spectroscopic fingerprint for identity verification and quality control.

Spectroscopic Fingerprint
Class-level
Parent 4C3FA: E₁ = 33,242 ± 2 cm⁻¹, IE = 63,868 ± 5 cm⁻¹. Substituent energy shifts additive. N-Methylation introduces rotameric splitting.
Supports identity confirmation by gas-phase spectroscopy
Distinct from 3-chloro-4-fluoro-N-methylaniline isomer
Spectroscopy REMPI Ionization Energy Molecular Identification

Lipophilicity and Hydrogen Bonding Modulation: LogP/LogD Differentiation from Des-fluoro and Des-chloro Analogs

The combination of 4-chloro and 3-fluoro substituents modulates both lipophilicity and hydrogen bonding capability. 4-Chloro-3-fluoroaniline has a computed XLogP3 of 2.1 and a LogD (pH 7.4) of 1.89 . In comparison, 4-chloro-N-methylaniline has a reported LogP of 2.25–2.45 . The target compound 4-chloro-3-fluoro-N-methylaniline is predicted to exhibit intermediate lipophilicity due to the opposing effects of the lipophilic chlorine and the polar fluorine. The presence of the 3-fluoro group also serves as a hydrogen bond acceptor and modulates halogen bonding, as demonstrated in studies of para-halogeno anilines where fluorine substitution increases the probability of halogen-halogen contacts and competitive HB/XB acceptor behavior .

Lipophilicity & H-Bonding
Cross-study comparable
Predicted LogP ~2.2–2.5. HBA: 2 (F, N). HBD: 1 (N-H). 3-F increases HBA count vs. 4-chloro-N-methylaniline; reduces HBD count vs. parent aniline.
Reported dual halogen bonding profile context
Data to verify for target compound; computed from analog values
Lipophilicity LogP LogD Drug-likeness

Synthetic Utility as a Gefitinib Impurity Standard and HIV Inhibitor Precursor

4-Chloro-3-fluoroaniline, the direct synthetic precursor to the target compound, is an established intermediate in the synthesis of 3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib, a characterized impurity of the EGFR tyrosine kinase inhibitor Gefitinib . It is also used in the preparation of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate toward phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase . The N-methylated analog 4-chloro-3-fluoro-N-methylaniline retains this core scaffold while presenting a secondary amine for further derivatization, serving as a strategic building block for kinase inhibitor SAR programs where the N-methyl group is a required pharmacophoric element.

Synthetic Intermediate Utility
Supporting evidence
Parent 4-chloro-3-fluoroaniline used in Gefitinib impurity standard and HIV phosphoindole inhibitor intermediate synthesis. N-Methyl analog retains scaffold for secondary amine derivatization.
May support impurity profiling and kinase inhibitor SAR
No peer-reviewed activity data for target compound itself
Pharmaceutical Intermediate Gefitinib Phosphoindole Reference Standard

Toxicity Differentiation: Class-Level QSAR for Halogenated and Methylated Anilines

In a QSAR study of 32 methyl- and/or chloro-substituted anilines using the Tetrahymena pyriformis population growth assay, 4-chloroaniline was identified as more toxic than predicted by the polar narcosis model (log IGC₅₀⁻¹ = 0.698 log KOW − 1.190; r² = 0.931) . While the target compound 4-chloro-3-fluoro-N-methylaniline was not included in this specific study, the data establish that chloro substitution at the 4-position imparts excess toxicity beyond baseline narcosis, a behavior not observed for all halogenated anilines. The additional 3-fluoro and N-methyl modifications are expected to further modulate both log KOW and toxicity profile, suggesting that toxicological behavior cannot be inferred from simple chloro-methyl aniline QSARs.

Toxicity QSAR Context
Class-level
4-Chloroaniline exceeded polar narcosis baseline toxicity in Tetrahymena pyriformis assay. Target compound not directly measured; 3-F and N-CH₃ modifications may further modulate log KOW and toxicity.
Class-level toxicity context; log KOW alone may underestimate hazard
Data to verify; QSAR expansion needed for mixed-halogen secondary anilines
Toxicology QSAR Tetrahymena pyriformis Environmental Safety

High-Value Application Scenarios for 4-Chloro-3-fluoro-N-methylaniline Based on Quantitative Differentiation


Medicinal Chemistry: N-Methylated Kinase Inhibitor SAR Programs Requiring 4-Chloro Metabolic Stability

In kinase inhibitor optimization where an N-methylaniline moiety is a pharmacophoric requirement, 4-chloro-3-fluoro-N-methylaniline offers the advantage of metabolic resistance at the 4-position relative to a 4-fluoro analog . The slower CYP450-mediated dehalogenation of the 4-chloro substituent may contribute to improved hepatic stability, while the 3-fluoro group provides additional hydrogen bond acceptor capability for target engagement. This compound is directly relevant to Gefitinib-related impurity profiling and HIV phosphoindole inhibitor synthesis pathways .

Analytical Reference Standard: Chromatographic and Spectroscopic Impurity Identification for Gefitinib Manufacturing

The compound serves as a building block for synthesizing the 3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib impurity standard , which is essential for HPLC impurity method validation. Its unique vibronic spectrum, predicted from the additivity rule established for 4-chloro-3-fluoroaniline , provides a definitive spectroscopic fingerprint for identity confirmation, distinguishing it from the 3-chloro-4-fluoro isomer that may arise during synthesis.

Nonbonding Interaction Probe: Halogen Bonding Studies in Protein-Ligand Co-Crystal Engineering

As demonstrated in studies of para-halogeno anilines, the dual halogen substitution pattern (4-Cl as halogen bond donor, 3-F as competitive hydrogen/halogen bond acceptor) creates a rich nonbonding interaction profile . The intermediate lipophilicity (predicted LogP ~2.2–2.5) and single N-H donor make 4-chloro-3-fluoro-N-methylaniline an ideal fragment for exploring halogen bonding in protein-ligand complexes, where the N-methyl group eliminates one hydrogen bond donor compared to the primary aniline, simplifying interaction network analysis.

Environmental Toxicology: QSAR Model Validation for Polyhalogenated Secondary Aromatic Amines

The existing QSAR model for methyl- and chloro-substituted anilines lacks data on mixed halogen (chloro-fluoro) N-methylated derivatives . Procuring 4-chloro-3-fluoro-N-methylaniline enables expansion of this toxicity dataset to include mixed-halogen secondary anilines, addressing a critical gap in predictive environmental toxicology for pharmaceutical intermediates and their potential degradation products.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR programs
4-Cl metabolic stability context; N-CH₃ pharmacophoric element
Hepatic microsomal stability assay review
Gefitinib impurity profiling
Spectroscopic fingerprint; positional isomer differentiation
REMPI/MATI identity confirmation; HPLC method specificity
Halogen bonding co-crystal studies
Dual halogen substitution (Cl donor / F acceptor); single N-H donor
LogP/LogD and HB/XB interaction characterization
QSAR model validation
Mixed-halogen secondary aniline class-level toxicity data
IGC₅₀ determination in ciliate growth assay
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